1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine
Description
1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl)ethanamine is a boronic acid-containing compound featuring a rigid boratricyclic scaffold with defined stereochemistry (five defined stereocenters) . Its molecular formula is C₁₇H₂₉BF₃NO₄ (molecular weight: 379.2 g/mol), and it exists as a trifluoroacetic acid (TFA) salt, enhancing solubility in polar solvents . The compound’s boronic acid moiety enables covalent interactions with proteasomal active sites, making it a critical intermediate in synthesizing proteasome inhibitors like bortezomib . Key properties include a polar surface area of 81.8 Ų and hydrogen bond donor/acceptor counts of 2 and 8, respectively, influencing its pharmacokinetic profile .
Properties
IUPAC Name |
1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13/h7-10H,5-6,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMVYVLKQCECJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the boron-containing ring and subsequent functionalization to introduce the ethanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can modify the boron-containing ring or other functional groups.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as catalysis and materials science.
Mechanism of Action
The mechanism of action of 1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine involves its interaction with molecular targets through its boron-containing ring and ethanamine group. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to form stable complexes with other molecules is key to its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
Key Observations :
- Substituent Effects: Replacement of ethanamine with bulkier groups (e.g., 3-methylbutyl or phenyl-ethyl) alters steric hindrance and binding affinity. The phenyl derivative (C₂₀H₂₇BF₃NO₄) exhibits enhanced inhibition of kallikrein-1 due to aromatic interactions .
- Salt Forms : TFA salts (e.g., 379.2 g/mol) improve aqueous solubility compared to hydrochloride salts (301.66 g/mol), critical for in vivo applications .
Key Observations :
- Activating Agents : HATU and T3P are preferred for amide bond formation, yielding 20–34% after HPLC purification .
- Temperature Sensitivity : Reactions conducted at 15°C minimize side reactions, preserving stereochemical integrity .
Table 3: Inhibitory Activity (Ki Values)
Key Observations :
- Aromatic Moieties : Phenyl or benzyl groups enhance target binding via π-π stacking, reducing Ki values .
- Steric Effects : Bulkier substituents (e.g., 3-methylbutyl) may reduce proteasome affinity compared to smaller groups .
Physicochemical Properties
Table 4: Property Comparison
| Compound | Polar Surface Area (Ų) | LogD (pH 7.4) | Rotatable Bonds | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound (TFA) | 81.8 | 2.38 | 3 | 2 |
| Hydrochloride Salt | 44.48 | 2.38 | 3 | 1 |
| Phenyl Derivative (TFA) | 81.8* | 2.45* | 4* | 2 |
Biological Activity
1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine is a complex organic compound notable for its unique tricyclic structure and boron-containing functionalities. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications in drug design.
- Molecular Formula : C23H33BO5
- Molecular Weight : 400.32 g/mol
- IUPAC Name : 1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine
The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its boron-containing ring and ethanamine group. These interactions can influence several biochemical pathways, leading to specific cellular responses.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. Studies have shown that the compound can inhibit cell growth in various cancer cell lines, suggesting potential as an anticancer agent. For example:
- In Vitro Studies : The compound demonstrated cytotoxic effects against L1210 leukemia cells, with a notable mechanism involving inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
Antimicrobial Properties
The structural characteristics of 1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine may also confer antimicrobial properties:
- Antifungal Activity : Similar compounds have shown efficacy against fungal pathogens such as Candida albicans and Cryptococcus neoformans in vitro .
- Antibacterial Activity : Compounds with related structures have been evaluated for antibacterial effects against Escherichia coli and Klebsiella pneumoniae, indicating potential broad-spectrum antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Boronic Acid Derivatives : The presence of boron in the structure has been linked to enhanced reactivity and biological interaction capabilities.
- Ethanamine Functional Group : This group is crucial for binding interactions with biological targets, which may enhance the overall efficacy of the compound.
Case Study 1: Antitumor Efficacy
A study focusing on the antitumor properties of various diastereomers derived from similar boron-containing compounds revealed that specific stereochemical configurations significantly affect cytotoxicity profiles in L1210 cells. The study highlighted that certain configurations exhibited up to three-fold differences in potency against DHFR inhibition compared to others .
Case Study 2: Antimicrobial Evaluation
Another research effort evaluated a series of boron-containing compounds for their antifungal activity against Candida albicans. Results indicated that modifications to the tricyclic structure could lead to increased antifungal efficacy, suggesting a promising avenue for drug development targeting fungal infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Boron Compound A | Tricyclic | Antitumor |
| Boron Compound B | Tricyclic | Antifungal |
| 1-(2,9,9-trimethyl...) | Tricyclic | Antitumor & Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
